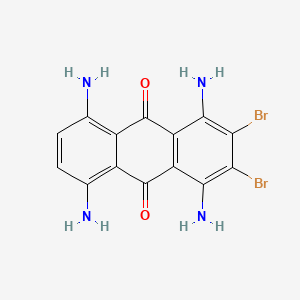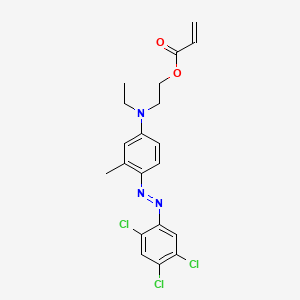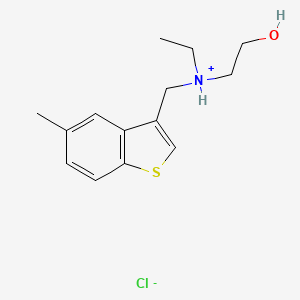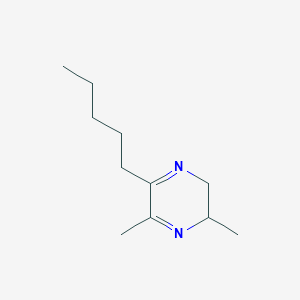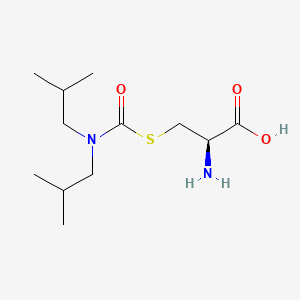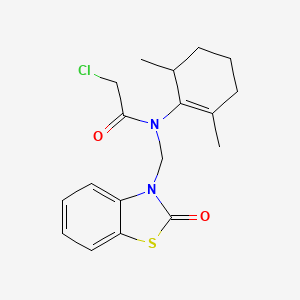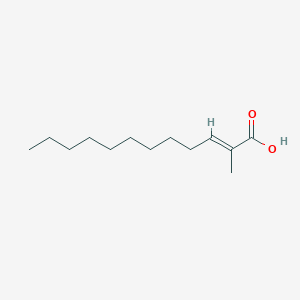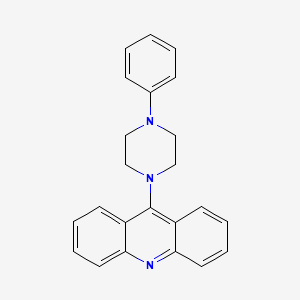
Acridine, 9-(4-phenyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 9-(4-phenyl-1-piperazinyl)- is a compound that belongs to the acridine family, which is known for its wide range of biological activities. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anticancer, antibacterial, and antiviral agents . The compound features an acridine core with a 4-phenyl-1-piperazinyl substituent, which contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of acridine, 9-(4-phenyl-1-piperazinyl)- involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Acridine, 9-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the acridine core or the piperazine ring .
Aplicaciones Científicas De Investigación
Acridine, 9-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes . Additionally, it has shown promise as an antibacterial and antiviral agent. In industry, acridine derivatives are used in the development of dyes and pigments .
Mecanismo De Acción
The mechanism of action of acridine, 9-(4-phenyl-1-piperazinyl)- primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This disruption can lead to cell death, making it a potential anticancer agent. The compound may also interact with various enzymes and proteins involved in DNA repair and replication, further contributing to its biological effects .
Comparación Con Compuestos Similares
Acridine, 9-(4-phenyl-1-piperazinyl)- can be compared to other acridine derivatives such as acriflavine and proflavine. These compounds share a similar acridine core but differ in their substituents, which can affect their biological activity and specificity . For example, acriflavine is known for its antibacterial properties, while proflavine has been used as a disinfectant. The unique 4-phenyl-1-piperazinyl substituent in acridine, 9-(4-phenyl-1-piperazinyl)- may confer distinct biological properties, making it a valuable compound for further research .
Propiedades
Número CAS |
113106-17-5 |
|---|---|
Fórmula molecular |
C23H21N3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
9-(4-phenylpiperazin-1-yl)acridine |
InChI |
InChI=1S/C23H21N3/c1-2-8-18(9-3-1)25-14-16-26(17-15-25)23-19-10-4-6-12-21(19)24-22-13-7-5-11-20(22)23/h1-13H,14-17H2 |
Clave InChI |
XSRFWHXKXCYQHE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
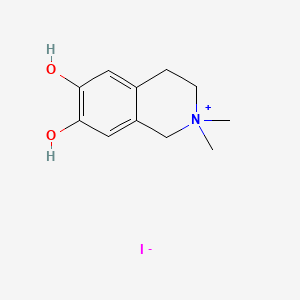
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
